molecular formula C18H18N2O3S B2704654 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895442-62-3

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2704654
CAS No.: 895442-62-3
M. Wt: 342.41
InChI Key: UWACTZSUIRIGKK-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a benzothiazole derivative of significant interest in medicinal chemistry and oncology research . Benzothiazole compounds are recognized for their distinctive structures and broad spectrum of biological activities, demonstrating particular promise in anti-tumor research . These compounds often exhibit potent and selective activity against specific cancer cell lines . The molecular framework of this compound suggests potential for dual-action therapies, as some structurally related benzothiazole derivatives have been shown to simultaneously inhibit cancer cell proliferation and reduce the secretion of key inflammatory cytokines like IL-6 and TNF-α, which play a critical role in the tumor microenvironment . The potential mechanism of action for compounds in this class may involve the inhibition of crucial cell signaling pathways, such as AKT and ERK, which are vital for cell survival and proliferation . Furthermore, related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for certain ion channels, indicating the versatility of this chemical scaffold in probing biological systems . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-8-9-14-15(11(10)2)19-18(24-14)20-17(21)12-6-5-7-13(22-3)16(12)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWACTZSUIRIGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. For its anticancer activity, the compound may interfere with the cell cycle and induce apoptosis in cancer cells by targeting specific proteins and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares the structural attributes of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide with structurally related benzamide and benzothiazole derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Benzothiazole + Benzamide 4,5-dimethyl (benzothiazole); 2,3-dimethoxy (benzamide) ~328.4* Amide, Methoxy, Methyl
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzothiazole + Benzamide 3,4-dimethoxy (benzamide); no methyl on benzothiazole 314.36 Amide, Methoxy
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + Hydroxyalkyl 3-methyl (benzamide); 2-hydroxy-1,1-dimethylethyl (amine) Not reported Amide, Hydroxyl, Methyl
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Benzamide + Oxadiazole 4-chloro (benzamide); thioxo-oxadiazole Not reported Amide, Chloro, Thioxo-oxadiazole

*Calculated based on molecular formula (C₁₈H₁₈N₂O₃S).

Key Observations :

  • The 2,3-dimethoxy pattern on the benzamide contrasts with the 3,4-dimethoxy configuration in , altering electronic distribution and hydrogen-bonding capacity.

Data Table: Comparative Analysis of Key Properties

Property Target Compound N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide 4-Chloro-N-[...]-benzamide
Lipophilicity (LogP) High (predicted) Moderate Moderate to high
Electron-Donating Groups 2× Methoxy, 2× Methyl 2× Methoxy Chloro, Thioxo
Reported Applications Hypothesized anticancer agent Anticancer research Antimicrobial, Anticancer
Synthetic Complexity Moderate Low to moderate High (heterocyclic integration)

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3SC_{13}H_{15}N_{3}O_{3}S with a molecular weight of 293.34 g/mol. The compound features a benzothiazole moiety that contributes to its biological interactions.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of benzothiazole derivatives. For instance, a study evaluated various benzothiazole compounds against human cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis at micromolar concentrations .

Table 1: Anti-Cancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311Induces apoptosis and inhibits AKT/ERK pathways
B7A5492Cell cycle arrest and reduced IL-6/TNF-α levels

The compound B7 was particularly noted for its dual action in both anti-cancer and anti-inflammatory pathways, making it a promising candidate for further development in cancer therapy .

Anti-Inflammatory Activity

The compound's anti-inflammatory properties were assessed by measuring the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. The results showed that this compound significantly reduced the expression of these cytokines, suggesting its potential use in treating inflammatory diseases .

Table 2: Inflammatory Cytokine Levels Reduction

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615050
TNF-α20080

Mechanistic Insights

The mechanism underlying the biological activity of this compound appears to involve multiple pathways. Studies suggest that it may inhibit key signaling pathways involved in cell survival and proliferation, particularly the AKT and ERK pathways . This inhibition leads to reduced tumor cell viability and promotes apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiazole derivatives where this compound was included among the tested compounds. The study confirmed its efficacy against several cancer cell lines while also demonstrating favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide?

  • Methodology :

  • Step 1 : Begin with 2,3-dimethoxybenzoic acid or its derivatives. Activate the carboxylic acid group via conversion to an acid chloride or using coupling agents like EDCI/HOBt.

  • Step 2 : React with 4,5-dimethyl-1,3-benzothiazol-2-amine under anhydrous conditions (e.g., DMF or THF) with a base (e.g., triethylamine) to form the benzamide bond .

  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC or TLC.

  • Analog Synthesis : Fluorinated analogs (e.g., [18F]fallypride) are synthesized via nucleophilic substitution with K[18F]/K222, followed by HPLC purification .

    • Key Data :
ParameterTypical Value/ProcedureReference
Reaction Time4–6 hours (reflux)
Yield20–25% (fluorinated analogs)
PurificationColumn chromatography, HPLC

Q. How is the structural elucidation of this compound performed?

  • Methodology :

  • X-ray Crystallography : Use SHELX software for single-crystal refinement. Conditions: Orthorhombic system (e.g., P2₁2₁2₁), Mo-Kα radiation (λ = 0.71073 Å), and multi-scan absorption correction .

  • Spectroscopy :

  • 1H/13C NMR : Assign peaks using CDCl₃ or DMSO-d₆. Key signals: aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm) .

  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S/C=N stretches (650–750 cm⁻¹) .

    • Key Data :
TechniqueCritical ObservationsReference
X-ray (SHELX)R factor < 0.05, Z = 4
1H NMR (400 MHz, CDCl₃)δ 2.4 (s, 6H, CH₃), δ 3.9 (s, 6H, OCH₃)

Q. What analytical techniques validate purity and stability?

  • Methodology :

  • Elemental Analysis : Compare calculated vs. observed C, H, N, S content (deviation ≤ 0.4%) .

  • Melting Point : Determine via capillary method (expected range: 135–140°C for analogs) .

  • HPLC-MS : Use C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products .

    • Key Data :
ParameterResultReference
Melting Point135–140°C (analogs)
HPLC Retention Time8.2 min (acetonitrile:H₂O = 70:30)

Advanced Research Questions

Q. How does this compound interact with dopamine D2/D3 receptors?

  • Methodology :

  • Radiolabeling : Synthesize [18F]-labeled analogs (e.g., [18F]fallypride) via nucleophilic fluorination. Validate using PET imaging in rodent models .

  • Binding Assays : Perform in vitro competitive binding with [3H]spiperone in striatal membranes. Calculate Ki values via Scatchard analysis .

    • Key Data :
ParameterValueReference
Ki (D2)0.2–0.5 nM (fluorinated analogs)
PET Signal (Striatum)6–8 SUV (standard uptake value)

Q. What computational approaches predict the compound’s binding modes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Prepare protein (e.g., D2 receptor PDB: 6CM4) and ligand (AM1-BCC charges). Validate with RMSD < 2.0 Å .

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Analyze frontier orbitals (HOMO-LUMO) for reactivity insights .

    • Key Data :
ParameterResultReference
Docking Score (ΔG)−9.2 kcal/mol (D2 receptor)
HOMO-LUMO Gap4.8 eV (electron-deficient benzothiazole)

Q. How to resolve contradictions in reported synthetic yields?

  • Methodology :

  • Factor Analysis : Compare reaction conditions (solvent, catalyst, temperature). For example, THF vs. DMF may alter yields by 10–15% due to solubility differences .

  • Byproduct Identification : Use LC-MS to detect side products (e.g., hydrolysis of benzamide bond under acidic conditions) .

    • Key Data :
ConditionYield (%)Reference
DMF, 80°C25%
THF, reflux15%

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